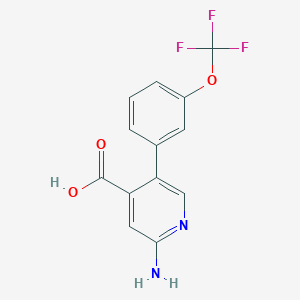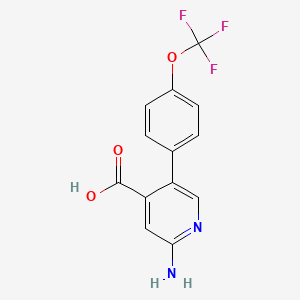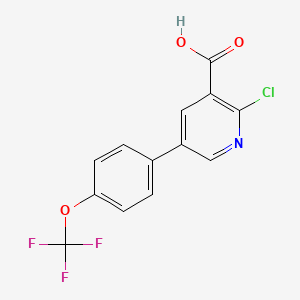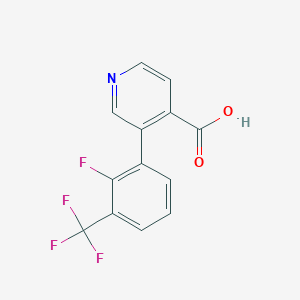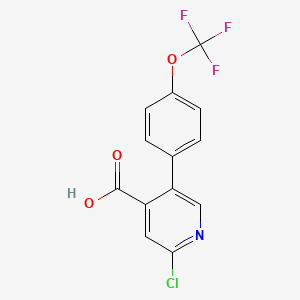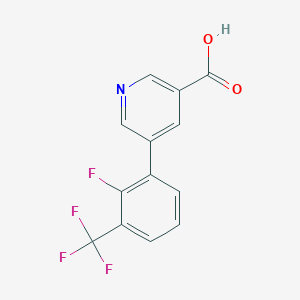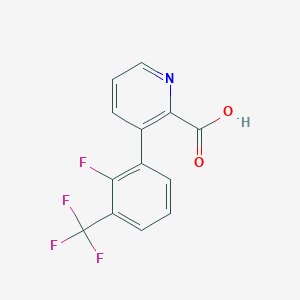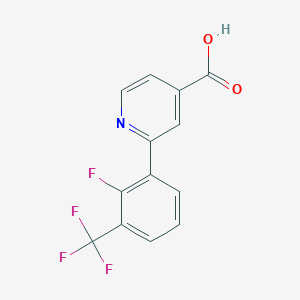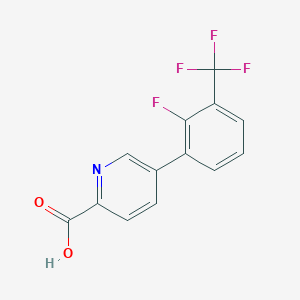
5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid (also known as 5F-PPA) is a fluorinated phenylpicolinic acid derivative and is widely used as a research compound in the scientific community. It is a white crystalline powder and has a molecular weight of 289.3 g/mol. 5F-PPA has been used in a variety of applications, such as in the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a tool to study the mechanism of action of certain compounds.
Wissenschaftliche Forschungsanwendungen
5F-PPA has been used in a variety of scientific research applications. It has been used as a reagent in biochemical and physiological experiments to study the mechanism of action of certain compounds. It has also been used in the synthesis of other compounds, such as 2,6-difluoro-3-trifluoromethylphenylpicolinic acid. In addition, 5F-PPA has been used to study the effects of fluorinated compounds on the environment.
Wirkmechanismus
The mechanism of action of 5F-PPA is not yet fully understood. However, it is believed that the fluorinated phenylpicolinic acid derivative binds to certain enzymes and receptors in the body, which can lead to changes in biochemical and physiological processes. For example, 5F-PPA has been shown to inhibit the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5F-PPA are not yet fully understood. However, it has been shown to have anti-inflammatory properties, as well as to inhibit the enzyme phosphodiesterase 4 (PDE4). In addition, it has been shown to have an effect on the expression of certain genes and proteins, as well as on the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5F-PPA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are also some limitations to its use in laboratory experiments. For example, it is a relatively toxic compound and must be handled with care. In addition, it is a relatively new compound, so its effects are not yet fully understood.
Zukünftige Richtungen
The use of 5F-PPA in scientific research is still in its early stages, and there are many potential future directions for its use. For example, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on the body. In addition, further studies could be conducted to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases. Finally, research could be conducted to explore the environmental effects of fluorinated compounds.
Synthesemethoden
5F-PPA can be synthesized using a variety of methods. The most common method involves the reaction of 2-fluoro-3-trifluoromethylphenol and picolinic acid. This reaction is typically carried out in an aqueous solution at a pH of 8-10 and at a temperature of 40-50 °C. The reaction is usually completed within 24 hours and yields a white crystalline product.
Eigenschaften
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-8(2-1-3-9(11)13(15,16)17)7-4-5-10(12(19)20)18-6-7/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRRMTWUCYUYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

